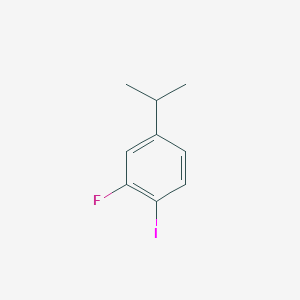

2-fluoro-1-iodo-4-(propan-2-yl)benzene

Description

2-Fluoro-1-iodo-4-(propan-2-yl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with fluorine (at position 2), iodine (at position 1), and an isopropyl group (at position 4). The iodine atom, being a heavy halogen, imparts distinct reactivity and physical properties, while the isopropyl group contributes steric bulk and electron-donating effects. This compound is cataloged under CAS number C9H10FI (Molecular Weight: 264.08 g/mol) and is marketed as a building block for organic synthesis, particularly in pharmaceutical and materials research .

The numbering of substituents follows IUPAC priority rules, where iodine (higher atomic number) takes precedence over fluorine, resulting in the systematic name 1-iodo-2-fluoro-4-(propan-2-yl)benzene. Its structural uniqueness lies in the combination of halogens and a branched alkyl group, making it a versatile intermediate for cross-coupling reactions and functional group transformations.

Properties

IUPAC Name |

2-fluoro-1-iodo-4-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FI/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIRFVGZXFLYJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369808-50-3 | |

| Record name | 2-fluoro-1-iodo-4-(propan-2-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-1-iodo-4-(propan-2-yl)benzene typically involves the halogenation of a suitable precursor. One common method is the iodination of 2-Fluoro-4-propan-2-ylbenzene using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-1-iodo-4-(propan-2-yl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation Reactions: The propan-2-yl group can be oxidized to form corresponding ketones or alcohols.

Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding simpler hydrocarbons.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether are common methods.

Major Products

Substitution Reactions: Products include azides, nitriles, and various organometallic compounds.

Oxidation Reactions: Products include ketones, alcohols, and carboxylic acids.

Reduction Reactions: Products include hydrocarbons with fewer halogen atoms.

Scientific Research Applications

2-fluoro-1-iodo-4-(propan-2-yl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.

Mechanism of Action

The mechanism of action of 2-fluoro-1-iodo-4-(propan-2-yl)benzene depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for enzymes, interacting with active sites and affecting enzyme activity. In radiolabeled compounds, it serves as a marker for imaging, allowing for the visualization of biological processes. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-fluoro-1-iodo-4-(propan-2-yl)benzene with structurally related aromatic compounds, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Observations:

Halogen Influence :

- The iodine substituent in the target compound enhances its utility in aryl-iodide cross-couplings (e.g., Suzuki, Stille) due to iodine’s superior leaving-group ability compared to chloro or fluoro analogs . In contrast, 4-chloro-2-fluoro-1-isocyanatobenzene leverages its isocyanate group for nucleophilic additions (e.g., with amines or alcohols) .

Electronic Effects :

- The isopropyl group in the target compound donates electrons via hyperconjugation, activating the ring toward electrophilic substitution. Conversely, the trifluoromethyl group in 1-(benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene strongly withdraws electrons, rendering the ring more electrophilic and reactive in SNAr reactions .

Degradation Pathways: Compounds like 4-isopropenylphenol and 4-isopropylphenol (from BPA degradation) highlight environmental stability contrasts. The target compound’s iodine substituent may increase photolytic instability compared to phenolic derivatives .

Applications in Synthesis :

- While phenyl-2-nitropropene serves as a nitroalkene precursor for Michael additions, the target compound’s iodine and fluorine substituents make it a candidate for radiolabeling or fluorinated drug intermediates .

Table 2: Reactivity Comparison in Cross-Coupling Reactions

| Reaction Type | Target Compound Reactivity | 4-Chloro-2-fluoro-1-isocyanatobenzene | 1-(Benzylsulfanyl)-2-fluoro-4-CF3-benzene |

|---|---|---|---|

| Suzuki Coupling | High (I > Br, Cl) | Low (Cl inactive) | Moderate (requires activating groups) |

| Nucleophilic Substitution | Moderate (F deactivating) | High (isocyanate reactive) | Low (CF3 deactivating) |

| Photodegradation | Sensitive (I labile) | Stable | Stable (CF3 inert) |

Research Findings and Data

- Synthetic Utility: The iodine atom in this compound facilitates Pd-catalyzed couplings, as seen in analogous iodobenzene derivatives .

- Stability : Iodoarenes are prone to light-induced decomposition, necessitating storage in dark, cool conditions, akin to nitro compounds like phenyl-2-nitropropene (stored at -20°C) .

- Environmental Impact: Unlike BPA degradation products (e.g., 4-isopropenylphenol), halogenated aromatics like the target compound may persist in ecosystems due to slower microbial degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.